An In-Depth Technical Guide to 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride
An In-Depth Technical Guide to 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride (CAS RN: 853789-10-3). Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. This document consolidates the available data on the chemical structure, physical properties, and synthesis of the title compound. However, it is important to note that detailed experimental data, including specific spectral analyses and biological activity profiles, are not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics and the current knowledge gaps for this particular molecule.
Chemical Identity and Physical Properties
1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is a benzimidazole derivative characterized by an ethanamine substituent at the 2-position of the benzimidazole ring. The compound is supplied as a hydrochloride salt, which typically enhances stability and solubility in aqueous media.
Table 1: Chemical and Physical Properties of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride
| Property | Value | Citation |
| CAS Registry Number | 853789-10-3 | [1] |
| Molecular Formula | C₉H₁₁N₃·HCl | [1] |
| Molecular Weight | 197.67 g/mol | [1] |
| Purity | 95% | [1] |
| Appearance | White to Yellow Solid | |
| Storage Temperature | 2-8 °C |
Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not currently available in published literature.
Synthesis
General Synthetic Approach: Phillips-Ladenburg Benzimidazole Synthesis
The most probable synthetic route to the parent amine of the title compound would be an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with 2-aminopropanoic acid (alanine) or a reactive derivative thereof, under acidic conditions and heat. The resulting amine would then be converted to its hydrochloride salt.
Below is a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.
Experimental Considerations
-
Catalyst: Strong acids like hydrochloric acid or polyphosphoric acid are typically used to facilitate the condensation and cyclization.
-
Reaction Conditions: The reaction usually requires elevated temperatures (reflux) for several hours.
-
Purification: The crude product would likely be purified by column chromatography on silica gel to isolate the free base before conversion to the hydrochloride salt.
-
Salt Formation: The hydrochloride salt can be precipitated by treating a solution of the purified free base in an organic solvent (e.g., diethyl ether, ethanol) with a solution of hydrogen chloride.
Spectral Data
Detailed and interpreted spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride are not available in peer-reviewed journals or spectral databases. For drug development and research purposes, full characterization of any synthesized or procured batch would be a critical first step.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or the mechanism of action for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride. The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects[2].
Given the lack of specific data, a logical first step for researchers would be to include this compound in phenotypic screening libraries to identify potential biological targets and therapeutic areas.
Caption: Logical workflow for the investigation of the biological activity of the title compound.
Safety Information
The safety profile for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is not fully established. However, based on data for similar compounds, the following GHS hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is a commercially available benzimidazole derivative with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available chemical and physical data. The significant gaps in the literature regarding its detailed synthesis, spectral characterization, and biological activity represent an opportunity for new research endeavors. Future studies are required to fully elucidate the chemical and pharmacological profile of this compound.
